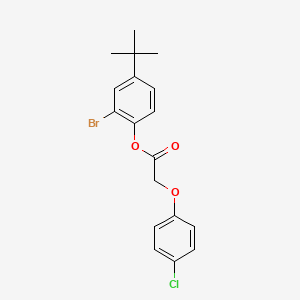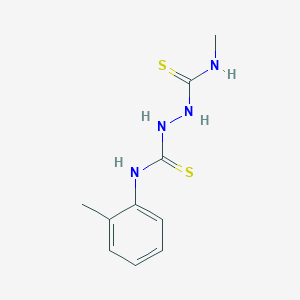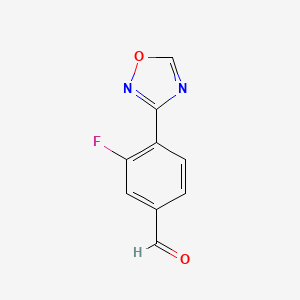
2-Bromo-4-tert-butylphenyl (4-chlorophenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-tert-butylphenyl (4-chlorophenoxy)acetate is an organic compound with the molecular formula C18H18BrClO3 and a molecular weight of 397.69 g/mol . This compound is characterized by the presence of a bromine atom, a tert-butyl group, and a chlorophenoxy acetate moiety, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-tert-butylphenyl (4-chlorophenoxy)acetate typically involves the esterification of 2-Bromo-4-tert-butylphenol with 4-chlorophenoxyacetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification reactions but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-tert-butylphenyl (4-chlorophenoxy)acetate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The phenolic moiety can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
Nucleophilic substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Applications De Recherche Scientifique
2-Bromo-4-tert-butylphenyl (4-chlorophenoxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-4-tert-butylphenyl (4-chlorophenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and tert-butyl groups can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The chlorophenoxy acetate moiety can also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-4-tert-butylphenol: Shares the bromine and tert-butyl groups but lacks the chlorophenoxy acetate moiety.
4-Chlorophenoxyacetic acid: Contains the chlorophenoxy acetate moiety but lacks the bromine and tert-butyl groups.
2-Bromo-4-tert-butylphenyl N-(4-(methylthio)phenyl)carbamate: Similar structure but with a carbamate group instead of an acetate group.
Uniqueness
2-Bromo-4-tert-butylphenyl (4-chlorophenoxy)acetate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine and chlorophenoxy acetate moieties allows for diverse applications in various fields of research and industry.
Propriétés
Formule moléculaire |
C18H18BrClO3 |
|---|---|
Poids moléculaire |
397.7 g/mol |
Nom IUPAC |
(2-bromo-4-tert-butylphenyl) 2-(4-chlorophenoxy)acetate |
InChI |
InChI=1S/C18H18BrClO3/c1-18(2,3)12-4-9-16(15(19)10-12)23-17(21)11-22-14-7-5-13(20)6-8-14/h4-10H,11H2,1-3H3 |
Clé InChI |
NSCYOOLZMJTFKC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C=C1)OC(=O)COC2=CC=C(C=C2)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-dichloro-N-(3-{[(4-fluorophenyl)carbonyl]amino}phenyl)benzamide](/img/structure/B12456468.png)
![1-Oxo-1-phenylbutan-2-yl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12456469.png)


![N'-Methyl-N-[3-(trifluoromethyl)phenyl][(4-isothiocyanatophenyl)methyl]sulfanylmethanimidamide](/img/structure/B12456481.png)
![[1-hydroxy-3-(4-methoxyphenyl)-11-(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl](3,4,5-trimethoxyphenyl)methanone](/img/structure/B12456486.png)
![(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-yl)methanol](/img/structure/B12456490.png)
![N-(4-methoxybenzyl)-N'-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide](/img/structure/B12456495.png)
![2-[2-(4-methylphenyl)-2-oxoethyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one](/img/structure/B12456508.png)
![3-[(Butanoylcarbamothioyl)amino]-4-chlorobenzoic acid](/img/structure/B12456510.png)
![2-(4-Methoxyphenyl)-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate](/img/structure/B12456523.png)


![N-(2,4-dimethylphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12456551.png)
